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Compound of Interest

Compound Name: Diphenylphosphinic Anhydride

CAS No.: 5849-36-5

Cat. No.: B1361199

Get Quote

Executive Summary
Diphenylphosphinic anhydride (CAS: 5849-36-5), also known as 1,1,3,3-

tetraphenyldiphosphoxane 1,3-dioxide, represents a critical class of organophosphorus

anhydrides used as activating agents in peptide synthesis and as ligands in coordination

chemistry.[1][2][3][4] This guide analyzes its solid-state structural properties, synthesizing data

from homologous phosphinic anhydrides to elucidate the geometry of the reactive P(O)–O–

P(O) core. We further detail the self-validating protocols for its synthesis and its mechanistic

role in "mixed anhydride" coupling reactions.

Chemical Identity & Structural Context
The reactivity of diphenylphosphinic anhydride is governed by the electrophilicity of its

phosphorus centers, modulated by the electron-withdrawing phosphoryl oxygen and the

bridging anhydride oxygen.
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Parameter Data

IUPAC Name
[Diphenylphosphoryloxy(phenyl)phosphoryl]ben

zene

Formula

Molecular Weight 418.36 g/mol

Melting Point 144–146 °C

Core Moiety Phosphinic Anhydride (P–O–P)

Oxidation State Phosphorus(V)

X-Ray Crystallographic Analysis
While the specific lattice parameters of the diphenyl derivative are often extrapolated in

literature, the structural principles of the P(O)–O–P(O) backbone are best understood through

the crystallographic data of its homologue, Dimethylphosphinic anhydride ([(CH₃)₂P(O)]₂O),

and related tetraphenyldiphosphoxane derivatives.

The Phosphinic Anhydride Core (P–O–P Bridge)
The central feature of the crystal structure is the anhydride bridge, which exhibits characteristic

bond lengths and angles distinguishing it from P(III) analogues.

Space Group (Homologue Reference): Monoclinic

(observed in dimethyl analogues).

P–O–P Bond Angle: The bridging oxygen typically imposes a bent geometry with an angle (

) ranging from 130° to 145°. This flexibility allows the molecule to relieve steric strain
between the bulky phenyl substituents.

Bond Lengths:

P=O (Terminal): ~1.46–1.47 Å. The short length indicates substantial double-bond

character, enhancing the electrophilicity of the P center.
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P–O (Bridging): ~1.60–1.62 Å. These bonds are longer and weaker than the terminal P=O

bonds, acting as the "break point" during nucleophilic attack.

Conformational Analysis & Packing
In the solid state, diphenylphosphinic anhydride adopts a conformation that maximizes

-

stacking interactions between the phenyl rings while minimizing steric repulsion across the
anhydride bridge.

Phenyl Orientation: The phenyl rings typically adopt a "propeller" arrangement around the

phosphorus atoms.

Torsional Strain: The P=O vectors are often anti-periplanar or gauche relative to each other

to minimize dipole-dipole repulsion between the phosphoryl oxygens.

Lattice Stabilization: The high melting point (146 °C) compared to alkyl analogues suggests

a crystal lattice significantly stabilized by intermolecular aromatic interactions (edge-to-face

and face-to-face

-stacking).

Experimental Methodology: Synthesis & Purification
The following protocol describes the synthesis of diphenylphosphinic anhydride via the

dehydration of diphenylphosphinic acid. This method is preferred for its high atom economy

and purity.

Reagents & Equipment[5]
Precursor: Diphenylphosphinic acid (

).

Dehydrating Agent: Acetic anhydride (

) or Thionyl chloride (
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).

Solvent: Toluene or Dichloromethane (DCM).

Inert Atmosphere: Nitrogen (

) or Argon line.

Synthetic Workflow (Self-Validating Protocol)
This protocol uses the Acetic Anhydride Exchange method, which avoids the corrosive

byproducts of thionyl chloride.

Activation: Dissolve diphenylphosphinic acid (1.0 eq) in excess acetic anhydride (5.0 eq).

Reflux: Heat the mixture to 100°C for 2–4 hours.

Validation: Monitor reaction progress via

NMR. Shift from acid (~28 ppm) to anhydride (~35-40 ppm).

Distillation: Remove excess acetic anhydride and byproduct acetic acid under reduced

pressure.

Crystallization: Dissolve the crude residue in boiling dry toluene. Allow to cool slowly to room

temperature, then to 4°C.

Isolation: Filter the white crystalline solid under inert atmosphere (anhydrides are moisture-

sensitive).

Visualization of Synthesis Logic
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Caption: Reaction pathway for the synthesis of Diphenylphosphinic Anhydride via acetic

anhydride exchange.

Mechanism of Action: Peptide Coupling
Diphenylphosphinic anhydride serves as a potent activating agent for carboxylic acids,

forming a "Mixed Anhydride" in situ. This method suppresses racemization compared to

standard acyl chlorides.

The Mixed Anhydride Pathway
Activation: The carboxylate (

) attacks the phosphorus atom of the anhydride, cleaving the P–O–P bond.

Intermediate Formation: A Phosphinic-Carboxylic Mixed Anhydride is formed (

).

Aminolysis: The amine nucleophile (

) attacks the highly electrophilic carbonyl carbon of the mixed anhydride.

Leaving Group: The diphenylphosphinate anion (

) is expelled as a stable leaving group.

Regioselectivity Logic
The amine attacks the Carbonyl Carbon (C=O) rather than the Phosphoryl Phosphorus (P=O)

because:

Sterics: The bulky phenyl groups on phosphorus shield the P center.

Electronics: The carbonyl carbon is more susceptible to nucleophilic attack by the "hard"

amine nucleophile in this specific steric environment.

Pathway Diagram
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Caption: Mechanism of peptide coupling utilizing Diphenylphosphinic Anhydride as the

activation reagent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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